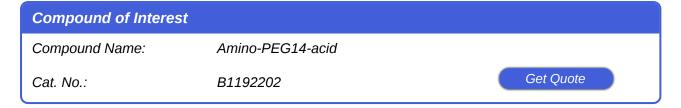


An In-Depth Technical Guide to Amino-PEG14-acid: Structure, Properties, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Amino-PEG14-acid**, a heterobifunctional polyethylene glycol (PEG) linker. It is designed to be a valuable resource for professionals in the fields of drug delivery, bioconjugation, and proteomics, offering detailed information on its chemical structure, physicochemical properties, and practical applications.

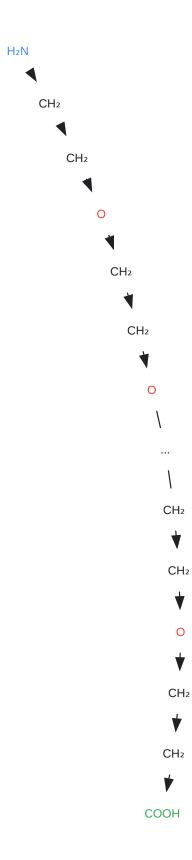
Core Concepts: Chemical Identity and Structure

Amino-PEG14-acid is a hydrophilic linker molecule characterized by a chain of 14 ethylene glycol units, flanked by a primary amine group at one terminus and a carboxylic acid group at the other. This bifunctional nature allows for the sequential or orthogonal conjugation of two different molecules, making it a versatile tool in the construction of complex bioconjugates.

The IUPAC name for **Amino-PEG14-acid** is 1-amino-3,6,9,12,15,18,21,24,27,30,33,36,39,42-tetradecaoxapentatetracontan-45-oic acid.[1] Its structure facilitates enhanced solubility and reduced immunogenicity of the conjugated molecules.[2]

Chemical Structure Visualization





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Caption: Chemical structure of Amino-PEG14-acid.



Physicochemical Properties

The utility of **Amino-PEG14-acid** in various applications is dictated by its physical and chemical properties. A summary of its key characteristics is presented in the table below.

Property	Value
Chemical Formula	C31H63NO16
Molecular Weight	705.84 g/mol
CAS Number	A related CAS number is 196936-04-6, though some suppliers list it as N/A.[1]
Appearance	White to off-white solid or viscous oil.
Purity	Typically >98%.
Solubility	Soluble in DMSO.[1] Due to the hydrophilic nature of the PEG chain, it is expected to have high solubility in aqueous solutions.[3]
Stability	Stable for several weeks at ambient temperature during shipping. For long-term storage, it is recommended to store at -20°C, protected from light and moisture. PEG solutions are most stable when stored frozen.
Reactivity	The terminal primary amine reacts with activated esters (e.g., NHS esters) and other carbonyl compounds. The terminal carboxylic acid can be activated (e.g., with EDC/NHS) to react with primary amines.

Applications in Research and Drug Development

The unique properties of **Amino-PEG14-acid** make it a valuable tool in several advanced applications:



- Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody, leveraging the antibody's specificity to target cancer cells. The PEG chain enhances the ADC's solubility and pharmacokinetic profile.
- PROTACs (Proteolysis Targeting Chimeras): Amino-PEG14-acid can serve as the linker to connect a protein-of-interest (POI) ligand and an E3 ligase ligand in a PROTAC molecule, facilitating the degradation of the target protein.
- Peptide and Protein Modification: Covalent attachment of Amino-PEG14-acid to peptides or proteins (PEGylation) can increase their half-life, improve stability, and reduce immunogenicity.
- Surface Modification: The linker can be used to functionalize surfaces of nanoparticles, quantum dots, or microarrays to improve their biocompatibility and reduce non-specific binding.
- Drug Delivery: As a component of drug delivery systems, it can improve the solubility and bioavailability of hydrophobic drugs.

Experimental Protocols

The following are exemplary protocols for the use of **Amino-PEG14-acid** in bioconjugation. These should be considered as starting points and may require optimization for specific applications.

Conjugation of Amino-PEG14-acid to a Protein via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid terminus of **Amino-PEG14-acid** for reaction with primary amines (e.g., lysine residues) on a protein.

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
- Amino-PEG14-acid

Foundational & Exploratory





- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Reaction Buffer: PBS, pH 7.4
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Desalting column

Procedure:

- Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
- Amino-PEG14-acid Stock Solution: Prepare a 100 mM stock solution of Amino-PEG14-acid in anhydrous DMF or DMSO.
- Activation of Carboxylic Acid: a. In a separate microcentrifuge tube, add a 20-fold molar excess of Amino-PEG14-acid to the Activation Buffer. b. Add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of NHS (relative to the Amino-PEG14-acid). c. Incubate at room temperature for 15-30 minutes to generate the NHS-ester of the PEG linker.
- Conjugation Reaction: a. Immediately add the activated Amino-PEG14-acid solution to the
 protein solution. b. Allow the reaction to proceed for 2 hours at room temperature or
 overnight at 4°C with gentle stirring.
- Quenching: Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS-activated PEG. Incubate for 15 minutes at room temperature.
- Purification: Remove excess, unreacted PEG linker and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).



 Characterization: Analyze the conjugate using SDS-PAGE to confirm the increase in molecular weight and determine the degree of labeling using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the PEG linker contains a chromophore.

Logical Workflow for Protein Conjugation



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Caption: Workflow for protein conjugation with Amino-PEG14-acid.

Conjugation of a Small Molecule to the Amine Terminus of Amino-PEG14-acid

This protocol describes the reaction of the primary amine of **Amino-PEG14-acid** with an NHS-activated small molecule.

Materials:

- NHS-activated small molecule
- Amino-PEG14-acid
- Anhydrous DMF or DMSO
- Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, for non-aqueous reactions)

Procedure:

 Reagent Preparation: a. Dissolve the NHS-activated small molecule in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mM). b. Dissolve Amino-PEG14-acid in the Reaction Buffer or an anhydrous organic solvent.

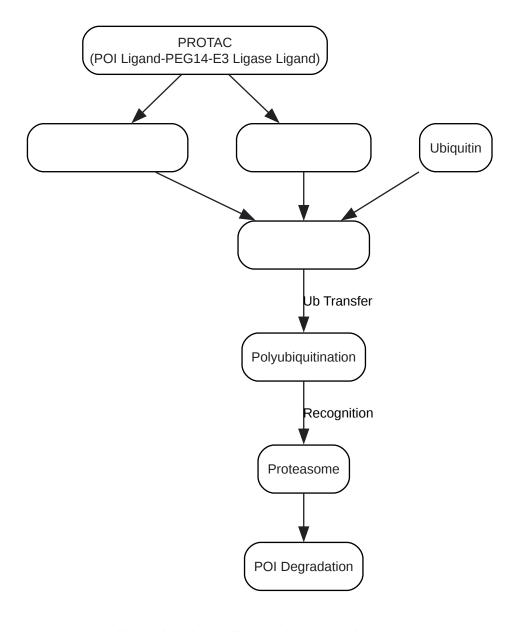


- Conjugation Reaction: a. Add a 1.2 to 2-fold molar excess of the NHS-activated small
 molecule to the Amino-PEG14-acid solution. b. If the reaction is performed in an organic
 solvent, add 2-3 equivalents of a non-nucleophilic base like TEA or DIPEA. c. Stir the
 reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
- Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Purification: Purify the resulting conjugate using an appropriate chromatographic technique, such as reversed-phase HPLC or size-exclusion chromatography, to remove unreacted starting materials and byproducts.

Signaling Pathways and Logical Relationships

The application of **Amino-PEG14-acid** in constructing PROTACs involves hijacking the ubiquitin-proteasome system. The following diagram illustrates this signaling pathway.





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Caption: PROTAC-mediated protein degradation pathway.

Conclusion

Amino-PEG14-acid is a highly versatile and valuable tool for researchers and drug development professionals. Its well-defined structure, hydrophilic nature, and bifunctional reactivity enable the creation of sophisticated bioconjugates with improved properties. The experimental protocols provided in this guide offer a foundation for the practical application of this linker in a variety of research and development settings. As the fields of bioconjugation and



targeted therapeutics continue to evolve, the utility of well-defined linkers like **Amino-PEG14-acid** is expected to grow.

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